

A Technical Guide to Cyclic di-AMP Disodium: Properties, Signaling, and Experimental Protocols

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Compound of Interest		
Compound Name:	c-di-AMP disodium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical and physical properties of cyclic di-AMP (c-di-AMP) disodium salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are working with this critical bacterial second messenger and potent stimulator of the innate immune system. This document includes key data on its properties, detailed signaling pathways, and practical experimental protocols.

Core Chemical and Physical Properties

Cyclic di-AMP disodium is a key signaling molecule found in many bacteria and archaea. In recent years, it has garnered significant interest due to its role as a potent agonist of the stimulator of interferon genes (STING) pathway in mammalian cells, making it a promising candidate for vaccine adjuvants and cancer immunotherapies.[1][2] Understanding its basic properties is crucial for its effective use in research and development.

General Properties



Property	Value	References
Synonyms	c-di-AMP disodium salt, Cyclic diadenylate disodium, 3',5'- Cyclic diadenylic acid disodium salt	[3][4]
Appearance	White to off-white crystalline solid	[1]
Purity	Typically ≥95% or ≥98% (as determined by HPLC)	[5][6]
Storage	Store at -20°C	[2][6]
Stability	Stable for at least one year when stored as a lyophilized powder at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freezethaw cycles.	[2][7]

Chemical and Physical Data



Parameter	Value	References
Molecular Formula	C20H22N10Na2O12P2	[1][3][4]
Molecular Weight	702.38 g/mol	[3]
CAS Number	2734909-87-4	[1][3][4]
Solubility	Soluble in water. Specific solubilities reported include 1 mg/mL, ≥ 16 mM, and up to 20 mM. The disodium salt form offers enhanced water solubility and stability compared to the free acid.	[2][4][6]
UV Absorbance (λmax)	205 nm, 260 nm	[4]
Infrared Spectroscopy	A patent for crystalline c-di- AMP disodium salt reports characteristic peaks at or near 3119, 1604, 1220, and 1073 cm ⁻¹ .	[8]

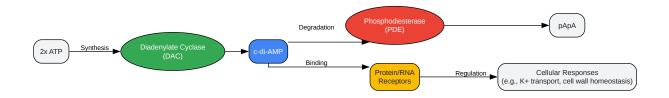
Signaling Pathways Involving c-di-AMP

Cyclic di-AMP is a central signaling molecule that regulates a wide array of physiological processes in bacteria, including cell wall homeostasis, potassium transport, and virulence.[9] [10][11] In mammals, it is recognized as a pathogen-associated molecular pattern (PAMP) that activates the innate immune system.

Bacterial Signaling

In bacteria, c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[10][12] Its intracellular levels are controlled by the activity of phosphodiesterases (PDEs) that degrade it.[10][12] c-di-AMP exerts its regulatory effects by binding to a variety of protein and RNA receptors.





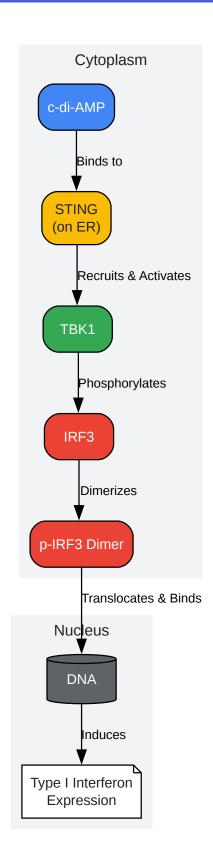
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Bacterial c-di-AMP Synthesis, Degradation, and Signaling.

Eukaryotic STING Pathway Activation

In eukaryotic cells, c-di-AMP produced by invading bacteria is detected in the cytoplasm. It can directly bind to the STING protein located on the endoplasmic reticulum.[9] This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an antiviral and anti-bacterial state.[1][9]





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Eukaryotic STING Pathway Activation by c-di-AMP.



Experimental Protocols

This section provides detailed methodologies for common experiments involving **c-di-AMP disodium**.

Preparation of a Standard Stock Solution

Objective: To prepare a sterile, aqueous stock solution of **c-di-AMP disodium** for use in cell culture or in vitro assays.

Materials:

- c-di-AMP disodium salt (lyophilized powder)
- Endotoxin-free, sterile physiological water or a suitable buffer (e.g., PBS)
- Sterile microcentrifuge tubes
- Sterile 0.22 μm syringe filter

Procedure:

- Calculation: Determine the required volume of solvent to add to the lyophilized powder to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of c-di-AMP disodium (MW: 702.38 g/mol):
 - \circ Moles = 0.001 g / 702.38 g/mol = 1.424 x 10⁻⁶ mol
 - \circ Volume = 1.424 x 10⁻⁶ mol / 0.010 mol/L = 1.424 x 10⁻⁴ L = 142.4 μ L
- Reconstitution: Briefly centrifuge the vial of lyophilized c-di-AMP disodium to ensure the
 powder is at the bottom. Aseptically add the calculated volume of sterile, endotoxin-free
 water or buffer to the vial.[7]
- Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution.[7] The solution should be clear and colorless.



- Sterilization (Optional but Recommended for Cell-Based Assays): If the intended use is in cell culture, sterilize the stock solution by passing it through a 0.22 μm syringe filter into a sterile microcentrifuge tube.
- Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
 Store the aliquots at -20°C.

Quantification of c-di-AMP Synthase Activity via HPLC

Objective: To quantify the enzymatic synthesis of c-di-AMP from ATP by a diadenylate cyclase (e.g., DisA) using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from methodologies used for studying Mycobacterium smegmatis DisA.[13][14][15]

Materials:

- Purified diadenylate cyclase enzyme
- ATP solution (e.g., 0.5 mM)
- MgCl₂ solution (e.g., 5 mM)
- Reaction Buffer (Buffer C): 50 mM Tris-HCl (pH 9.4), 300 mM NaCl[14][15]
- Stop Solution: 10 mM EDTA
- HPLC system with a reverse-phase C18 column
- HPLC Buffer D: 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 5.9[14]
 [15]
- HPLC Buffer E: 75% (v/v) Buffer D, 25% (v/v) Methanol[14][15]

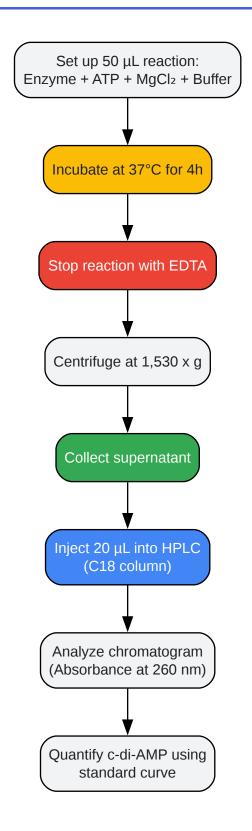
Procedure:

- Enzyme Reaction Setup:
 - In a microcentrifuge tube, prepare a 50 μL reaction mixture containing:
 - 1 μM purified diadenylate cyclase



- 0.5 mM ATP
- 5 mM MgCl₂
- Reaction Buffer (Buffer C) to a final volume of 50 μL
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 4 hours). The optimal time may vary depending on the enzyme's activity.[14][15]
- Reaction Termination: Stop the reaction by adding the stop solution (10 mM EDTA).[14]
- Sample Preparation: Centrifuge the reaction sample at high speed (e.g., 1,530 x g) for 30 minutes at 4°C to pellet any precipitate.[13][14] Collect the supernatant for analysis.
- · HPLC Analysis:
 - Equilibrate the C18 column with the starting mobile phase conditions.
 - Inject 20 μL of the supernatant into the HPLC system.
 - Separate the nucleotides using a suitable gradient of Buffer D and Buffer E.
 - Monitor the elution profile by measuring absorbance at 259 nm or 260 nm.
 - ATP and c-di-AMP will have distinct retention times (e.g., in one reported method, ATP elutes at ~17.4 min and c-di-AMP at ~23.7 min).[15]
- Quantification: Create a standard curve by injecting known concentrations of a c-di-AMP
 disodium standard. Calculate the amount of c-di-AMP produced in the enzymatic reaction
 by comparing the peak area to the standard curve.





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Workflow for c-di-AMP Synthase Activity Assay via HPLC.



Identification of c-di-AMP Binding Proteins via Pull-Down Assay

Objective: To identify proteins from a cell lysate that bind to c-di-AMP using a biotinylated analog of the nucleotide and magnetic beads.[16]

Materials:

- Biotinylated c-di-AMP
- Streptavidin-coated magnetic beads
- Cell lysate (prepared in a suitable lysis buffer)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE loading buffer)
- Magnetic rack

Procedure:

- Bead Preparation:
 - Resuspend the streptavidin-coated magnetic beads in wash buffer.
 - Place the tube on a magnetic rack to capture the beads and discard the supernatant.
 - Repeat the wash step two more times.
- Coupling of Biotinylated c-di-AMP:
 - Incubate the washed beads with a solution of biotinylated c-di-AMP for a specified time
 (e.g., 1 hour) at room temperature with gentle rotation to allow for binding.
 - Wash the beads three times with wash buffer to remove any unbound biotinylated c-di-AMP.



- Protein Binding (Pull-Down):
 - Add the prepared cell lysate to the beads coupled with biotinylated c-di-AMP.
 - Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow proteins to bind.
 - As a negative control, use beads without c-di-AMP or beads with a non-biotinylated competitor.

Washing:

- Place the tube on the magnetic rack and discard the supernatant (unbound proteins).
- Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

• Elution:

- After the final wash, remove all supernatant.
- Add SDS-PAGE loading buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.

Analysis:

- Separate the eluted proteins by SDS-PAGE.
- Visualize the proteins by Coomassie blue or silver staining.
- Excise the protein bands of interest and identify them using mass spectrometry.

This guide provides a foundational understanding of **c-di-AMP disodium** for its application in research and development. For specific experimental applications, further optimization of these protocols may be necessary.

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